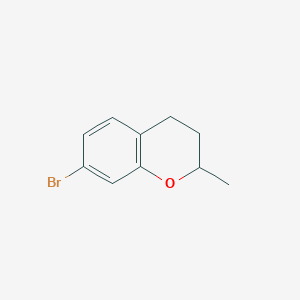

7-Bromo-2-methylchromane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

7-bromo-2-methyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C10H11BrO/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7H,2-3H2,1H3 |

InChI Key |

INMVXXNDMQTHTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(O1)C=C(C=C2)Br |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Studies of 7 Bromo 2 Methylchromane

Fragmentation Pathways and Dissociation Mechanisms

The structural analysis of organic molecules in the gas phase, particularly through mass spectrometry, provides deep insights into their intrinsic chemical properties. nih.gov The fragmentation of 7-Bromo-2-methylchromane under such conditions can be investigated using advanced techniques that reveal dissociation pathways and the structures of resulting product ions. nih.gov

Gas-phase infrared (IR) spectroscopy combined with mass spectrometry is a powerful tool for identifying the structures of fragment ions formed during collision-induced dissociation. nih.gov This combined experimental and theoretical approach can unravel complex intramolecular rearrangement reactions. nih.gov Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension to the analysis, separating ions based on their size and shape (collision cross-section) on a millisecond timescale before mass analysis. nih.govmdpi.com This technique is particularly useful for resolving isomeric compounds and different conformations. nih.govresearchgate.net

For this compound, these methods would allow for the detailed characterization of its fragmentation. It is expected that, similar to other chromane (B1220400) derivatives like Trolox and Methyltrolox, it would undergo characteristic fragmentation reactions. nih.gov One of the well-documented fragmentation routes for the chromane scaffold is the retro-Diels-Alder reaction. nih.gov The resulting fragment ions could then be isolated, and their structures could be unequivocally determined by comparing their experimental gas-phase IR spectra with computationally predicted spectra. nih.gov

Table 1: Potential Fragmentation Pathways of this compound under MS² Conditions

| Precursor Ion | Proposed Fragmentation Pathway | Key Fragment Ion (m/z) | Neutral Loss |

| [C₁₀H₁₁BrO + H]⁺ | Retro-Diels-Alder Reaction | Varies based on charge location | Propene (C₃H₆) |

| [C₁₀H₁₁BrO + H]⁺ | Loss of methyl radical | [C₉H₈BrO + H]⁺ | CH₃• |

| [C₁₀H₁₁BrO + H]⁺ | Loss of HBr | [C₁₀H₁₁O]⁺ | HBr |

The protonation state of a molecule significantly influences its fragmentation pathways. nih.gov Studies on related chromane derivatives show that protonated forms fragment through distinct routes such as dehydration and decarbonylation. nih.gov The site of protonation is critical; for instance, in protonated Trolox, the ring oxygen, rather than the phenol (B47542) oxygen, stabilizes the positive charge during certain fragmentations. nih.gov For this compound, protonation would likely occur on the ether oxygen, initiating fragmentation cascades.

Methylation also alters dissociation mechanisms. In studies comparing Trolox and Methyltrolox, deprotonated Methyltrolox exhibits diverging reactivity from its non-methylated counterpart, including unusual radical fragmentation reactions, because it cannot stabilize a negative charge on the methoxy (B1213986) group. nih.gov The 2-methyl group in this compound is an integral part of the chromane core and influences the stability of intermediates and the propensity for certain rearrangements. The bromine atom at the 7-position further modifies the electronic properties of the aromatic ring, which would, in turn, affect the stability of carbocations or radical ions formed during fragmentation.

Gas-phase ion chemistry can facilitate reactions that are uncommon in solution. For certain chromane derivatives, unusual radical fragmentation and rearrangement reactions have been observed. nih.gov Notably, a nih.govscripps.edu-Wittig rearrangement involving an aryl migration has been proposed for deprotonated Methyltrolox in the gas phase. nih.gov This type of sigmatropic rearrangement involves the migration of a group from an adjacent atom to a carbanionic center. scripps.edu The success and pathway of such rearrangements are often related to the stability of the radical intermediates formed. scripps.edu

In the context of this compound, it is conceivable that under specific ionization conditions (e.g., deprotonation), it or its derivatives could undergo similar radical-mediated rearrangements. The presence of the bromine atom could influence the electron distribution and the stability of any radical or anionic intermediates, potentially altering the course of the rearrangement compared to other substituted chromanes. The nih.govwikipedia.org-Wittig rearrangement is another class of sigmatropic reaction that typically occurs at lower temperatures than the nih.govscripps.edu variant and is a powerful tool in organic synthesis for forming carbon-carbon bonds. scripps.edursc.org

Reactivity of the Bromine Moiety

The bromine atom attached to the aromatic ring of this compound is a versatile functional group that enables a variety of synthetic transformations. Its reactivity is primarily centered on its ability to be replaced by other atoms or functional groups.

Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry used to convert organic halides into highly reactive organolithium compounds. wikipedia.org This reaction is particularly effective for aryl bromides and is typically carried out at low temperatures using an alkyllithium reagent, such as n-butyllithium. wikipedia.orgtcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

When this compound is treated with a reagent like n-butyllithium, the bromine atom is exchanged for a lithium atom, generating 7-lithio-2-methylchromane. This process is kinetically controlled and creates a potent nucleophilic carbon center on the aromatic ring. wikipedia.org The resulting aryllithium species is a valuable synthetic intermediate that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to form new carbon-carbon or carbon-heteroatom bonds. This reaction is a cornerstone of synthetic strategies, including the Parham cyclization for forming heterocycles. wikipedia.org

Table 2: Representative Lithium-Halogen Exchange and Subsequent Reactions

| Starting Material | Reagent(s) | Intermediate | Electrophile (E⁺) | Final Product |

| This compound | 1. n-BuLi, THF, -78 °C | 7-Lithio-2-methylchromane | 2. CO₂; then H₃O⁺ | 2-Methylchromane-7-carboxylic acid |

| This compound | 1. n-BuLi, THF, -78 °C | 7-Lithio-2-methylchromane | 2. Benzaldehyde; then H₃O⁺ | (2-Methylchroman-7-yl)(phenyl)methanol |

| This compound | 1. n-BuLi, THF, -78 °C | 7-Lithio-2-methylchromane | 2. D₂O | 7-Deuterio-2-methylchromane |

Nucleophilic substitution involves the replacement of a leaving group (in this case, the bromide ion) by a nucleophile. pressbooks.pub While direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like this compound is difficult, such reactions can be achieved under specific conditions, often requiring high temperatures, strong nucleophiles, or, more commonly, transition-metal catalysis (e.g., Buchwald-Hartwig amination, Ullmann condensation).

These catalyzed reactions allow the bromine atom to be replaced by a variety of nucleophiles, including amines, alcohols, thiols, and cyanide, providing access to a diverse array of 7-substituted-2-methylchromane derivatives. The reaction mechanism typically involves the oxidative addition of the aryl bromide to a low-valent metal catalyst, followed by reaction with the nucleophile and reductive elimination to yield the product and regenerate the catalyst. Nucleophilic substitution reactions on chiral substrates often proceed with an inversion of configuration at the reaction center. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the 7-position of the this compound ring is anticipated to be a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would involve the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.

A hypothetical Suzuki-Miyaura reaction of this compound with a generic arylboronic acid is presented below.

Hypothetical Reaction Scheme: this compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> 7-Aryl-2-methylchromane

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Methyl-7-phenylchromane |

| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 7-(4-Methoxyphenyl)-2-methylchromane |

| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 2-Methyl-7-(thiophen-2-yl)chromane |

This table represents a theoretical application of the Suzuki-Miyaura coupling to this compound and is for illustrative purposes only. Actual reaction conditions and outcomes would require experimental verification.

Electrophilic and Nucleophilic Reactions of the Chromane Ring System

The reactivity of the chromane ring in this compound towards electrophilic and nucleophilic attack is influenced by the substituents present. The bromine atom is a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director. The methyl group at the 2-position and the ether oxygen in the heterocyclic ring are activating and will also influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Further electrophilic substitution on the aromatic ring of this compound would likely occur at the positions ortho and para to the activating ether oxygen, and meta to the deactivating bromine atom. The directing effects of the substituents would need to be carefully considered to predict the major product.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing bromine atom could potentially make the aromatic ring susceptible to nucleophilic aromatic substitution under harsh conditions or if further activated by other electron-withdrawing groups. However, this is generally less favorable than electrophilic substitution for this ring system.

Application as Synthetic Intermediates for Further Derivatization

This compound is a potentially valuable synthetic intermediate for the preparation of a variety of more complex molecules. The bromine atom serves as a versatile functional group for derivatization.

Potential Derivatizations:

Cross-Coupling Reactions: As discussed, the bromine can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura, Stille, Heck, or Sonogashira couplings.

Lithiation and Subsequent Reactions: Treatment with an organolithium reagent could generate a lithiated chromane species. This powerful nucleophile could then be reacted with a wide range of electrophiles to introduce diverse functional groups.

Buchwald-Hartwig Amination: The bromine atom could be substituted with various amines to form 7-amino-2-methylchromane derivatives.

| Reaction Type | Reagents | Potential Product |

| Stille Coupling | Organostannane, Pd catalyst | 7-Substituted-2-methylchromane |

| Heck Reaction | Alkene, Pd catalyst, Base | 7-Alkenyl-2-methylchromane |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 7-Alkynyl-2-methylchromane |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 7-Amino-2-methylchromane derivative |

This table illustrates potential synthetic transformations of this compound. The feasibility and specific conditions for these reactions would require experimental investigation.

Advanced Spectroscopic and Analytical Characterization of 7 Bromo 2 Methylchromane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a complete picture of the atomic connectivity and spatial arrangement of 7-Bromo-2-methylchromane can be assembled.

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of the electronegative bromine and oxygen atoms, the aromatic ring, and the alkyl substituents.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The proton at C5, being ortho to the oxygen, would likely appear as a doublet. The proton at C6, situated between the bromine atom and another proton, is expected to be a doublet of doublets. The proton at C8, adjacent to the bromine, would likely present as a doublet.

In the aliphatic region, the proton at the chiral center C2 is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons at C3 and the methyl protons at C2. The two diastereotopic protons at C3 would likely appear as distinct multiplets. The methyl group at C2 would give rise to a doublet, being coupled to the single proton at C2. The benzylic protons at C4 are expected to appear as a triplet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 | 6.8 - 7.0 | d | 8.0 - 9.0 |

| H-6 | 7.1 - 7.3 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-8 | 7.0 - 7.2 | d | 2.0 - 3.0 |

| H-2 | 3.9 - 4.2 | m | - |

| H-3a | 1.8 - 2.0 | m | - |

| H-3b | 2.0 - 2.2 | m | - |

| H-4a | 2.7 - 2.9 | t | 6.0 - 7.0 |

| H-4b | 2.7 - 2.9 | t | 6.0 - 7.0 |

Note: These are predicted values based on known substituent effects on the chromane (B1220400) scaffold and may vary from experimental data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The aromatic carbons are expected to resonate in the downfield region (110-160 ppm). The carbon atom C7, directly attached to the bromine, will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon C8a, bonded to the oxygen, will also be shifted downfield.

The aliphatic carbons will appear in the upfield region of the spectrum. The chiral carbon C2, bonded to the oxygen and a methyl group, is expected around 70-80 ppm. The methylene carbons C3 and C4 will have characteristic shifts for aliphatic ethers, while the methyl carbon will be found at the highest field.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 72 - 76 |

| C-3 | 28 - 32 |

| C-4 | 23 - 27 |

| C-4a | 120 - 124 |

| C-5 | 128 - 132 |

| C-6 | 129 - 133 |

| C-7 | 115 - 119 |

| C-8 | 117 - 121 |

| C-8a | 152 - 156 |

Note: These are predicted values and are subject to variation in experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-6 and H-8 in the aromatic region. In the aliphatic part, correlations would be seen between the H-2 proton and the H-3 methylene protons, as well as the C2-methyl protons. The H-3 protons would also show correlations to the H-4 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, confirming the attachment of the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations between the C2-methyl protons and the C2 and C3 carbons would be expected. Also, correlations from the H-4 protons to the aromatic carbons C-4a and C-5 would help to confirm the connection of the dihydropyran ring to the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The Infrared (IR) spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the chromane ring would likely produce a strong band in the region of 1250-1050 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also provide valuable information. Aromatic ring vibrations are often strong in Raman spectra. The C-Br bond, involving a heavy atom, is also expected to give a noticeable Raman signal.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O-C Asymmetric Stretch | 1230 - 1270 | Weak |

| C-O-C Symmetric Stretch | 1020 - 1060 | 1020 - 1060 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This technique provides mass measurements with high accuracy, allowing for the determination of the elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks (M⁺ and M+2⁺) of almost equal intensity, separated by two mass units. The exact mass measurement would allow for the confirmation of the molecular formula C₁₀H₁₁BrO.

Tandem Mass Spectrometry (MS2) for Fragmentation Studies

Tandem mass spectrometry (MS/MS or MS2) is a powerful technique utilized to investigate the fragmentation pathways of ions, providing invaluable structural information. In the analysis of this compound, MS2 experiments are crucial for confirming the connectivity of the molecule and understanding its gas-phase ion chemistry.

Upon ionization, typically forming the protonated molecule [M+H]+, the precursor ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to construct a fragmentation pattern. For chromane derivatives, characteristic fragmentation pathways often involve reactions such as retro-Diels-Alder (RDA) cleavage of the dihydropyran ring, as well as losses of small neutral molecules. nih.gov

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways. The presence of the bromine atom significantly influences the isotopic pattern of the molecular ion and its fragments, with characteristic M and M+2 peaks of nearly equal intensity. A plausible fragmentation cascade initiated by CID would involve the initial cleavage of the chromane ring. A primary fragmentation route for chromane structures is the RDA reaction. nih.gov Another significant fragmentation pathway likely involves the loss of the methyl group from the 2-position, leading to a stable pyran-like cation. Subsequent fragmentations could include the loss of a bromine radical or neutral loss of HBr.

Table 1: Predicted MS2 Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 227/229 | 212/214 | CH3 | Brominated chromenylium (B1244687) ion |

| 227/229 | 147 | C6H4Br | Methyl-dihydropyran ion |

| 227/229 | 148 | C5H5Br | Not Assigned |

| 212/214 | 133 | Br | Chromenylium ion |

Note: The data presented in this table is hypothetical, based on established fragmentation patterns of analogous chromane and bromo-aromatic compounds.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers. For this compound, which possesses a stereocenter at the C2 position, single-crystal X-ray diffraction is indispensable for assigning the (R) or (S) configuration of a given enantiomerically pure sample.

To obtain suitable crystals, a purified sample of this compound is dissolved in an appropriate solvent system and allowed to crystallize slowly. The resulting crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 2: Hypothetical Crystallographic Data for (R)-7-Bromo-2-methylchromane

| Parameter | Value |

| Empirical formula | C10H11BrO |

| Formula weight | 227.10 g/mol |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a, b, c (Å) | 7.2, 10.5, 14.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1128.96 |

| Z | 4 |

| Calculated density (g/cm³) | 1.336 |

Note: This data is illustrative and represents plausible crystallographic parameters for a compound of this nature.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for the separation of its enantiomers.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, both normal-phase and reversed-phase HPLC can be employed for purity assessment.

For the crucial task of separating the enantiomers, chiral HPLC is the method of choice. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of racemic mixtures of chromane derivatives. chromatographyonline.comchromatographyonline.com The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal separation.

Table 3: Exemplary Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Expected Retention Times | (R)-enantiomer: ~8.5 min, (S)-enantiomer: ~10.2 min |

Note: The conditions and retention times are hypothetical and serve as a representative example for the chiral separation of a chromane derivative.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is an excellent method for assessing purity and quantifying trace impurities. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectra for the identification of components.

A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column wall.

Table 4: Representative GC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Retention Time | ~12.7 min |

Note: These parameters are provided as a typical example for the GC analysis of a substituted aromatic compound.

For the isolation of larger quantities of pure this compound, particularly for separating enantiomers, preparative chromatography is employed. evotec.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.

The goal of preparative chromatography is to isolate fractions of the desired compound(s) with high purity. Following a successful analytical-scale chiral separation, the method can be scaled up to a preparative system. Fractions corresponding to each enantiomer are collected separately, and the solvent is removed to yield the purified enantiomers. The purity of the collected fractions is then confirmed by analytical HPLC.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a newly synthesized batch of this compound, elemental analysis provides crucial confirmation of its empirical formula, C10H11BrO, and serves as a key indicator of its purity.

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperature. The resulting combustion gases (CO2 and H2O) are collected in separate traps and weighed, allowing for the calculation of the mass percentages of carbon and hydrogen. Bromine content can be determined by other methods, such as titration after combustion. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. nih.govresearchgate.net

Table 5: Elemental Analysis Data for this compound (C10H11BrO)

| Element | Theoretical (%) | Found (%) (Hypothetical) |

| Carbon (C) | 52.89 | 52.75 |

| Hydrogen (H) | 4.88 | 4.92 |

| Bromine (Br) | 35.18 | 35.05 |

| Oxygen (O) | 7.05 | 7.28 |

Note: The "Found" values are hypothetical and represent a typical result for a pure sample.

Advanced Microscopy Techniques for Morphological and Compositional Analysis (e.g., SEM, TEM, EDS, XPS, SIMS)

There is currently no available research that employs advanced microscopy techniques to analyze the morphological and compositional characteristics of this compound. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), which are fundamental for examining surface topography and internal structure, have not been publicly used to study this compound.

Similarly, compositional analysis techniques that are often coupled with microscopy, including Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Photoelectron Spectroscopy (XPS), and Secondary Ion Mass Spectrometry (SIMS), lack any documented application for this compound. These methods would be invaluable in determining the elemental composition, chemical states, and molecular fragmentation patterns of the compound, yet no such data has been published.

Without experimental data, any discussion of the expected outcomes from these techniques would be purely speculative and fall outside the scope of a scientifically rigorous article.

Chiroptical Techniques for Enantiomeric Excess Determination (e.g., Circular Dichroism)

The 2-methylchromane core of this compound contains a stereocenter, implying that the molecule can exist as a pair of enantiomers. Chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy, are the gold standard for determining the enantiomeric excess (ee) of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectral signature for each enantiomer.

However, a thorough search of scientific databases reveals no published studies that utilize Circular Dichroism or any other chiroptical method to determine the enantiomeric excess of this compound. While the theoretical basis for using CD spectroscopy for this purpose is sound, the absence of experimental spectra or related research findings makes it impossible to present any specific data or analysis for this compound. The determination of ee is a critical aspect of characterizing chiral molecules, yet for this compound, this remains an uninvestigated area.

Computational Chemistry and Theoretical Studies on 7 Bromo 2 Methylchromane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal tool in computational chemistry for investigating the electronic structure of many-body systems. Its application to 7-Bromo-2-methylchromane enables a detailed understanding of its fundamental chemical nature.

The foundational step in many computational studies is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to locate the minimum energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized geometry is subsequently analyzed. This involves the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For halogenated chromane (B1220400) derivatives, the introduction of a bromine atom at the 7-position is expected to influence the electron density distribution across the aromatic ring and potentially lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. The methyl group at the 2-position, being an electron-donating group, would likely raise the HOMO energy.

Table 1: Illustrative Optimized Geometrical Parameters for a Chromane Derivative

| Parameter | Value |

| C2-O1 Bond Length (Å) | 1.435 |

| C8a-O1 Bond Length (Å) | 1.378 |

| C7-Br Bond Length (Å) | 1.905 |

| C2-C3-C4 Angle (°) | 110.5 |

| C6-C7-C8 Angle (°) | 120.1 |

| O1-C2-C3-C4 Dihedral Angle (°) | -55.2 |

Note: This data is illustrative for a chromane derivative and not specific to this compound due to the absence of published data for this specific compound.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms.

The theoretical vibrational spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated frequencies with the observed spectral bands, a detailed assignment of the vibrational modes can be achieved. For this compound, characteristic vibrational modes would include the C-Br stretching frequency, C-H stretching of the methyl group and aromatic ring, and various skeletal vibrations of the chromane ring system. Theoretical studies on similar brominated aromatic compounds have shown that DFT calculations can accurately predict these vibrational modes.

Table 2: Illustrative Calculated Vibrational Frequencies for a Halogenated Aromatic Compound

| Mode Description | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=C Aromatic Stretch | 1600-1450 |

| C-O-C Asymmetric Stretch | 1250-1200 |

| C-Br Stretch | 680-550 |

Note: These are typical frequency ranges for the described vibrational modes and are intended for illustrative purposes.

DFT calculations are instrumental in predicting the reactivity of a molecule through the computation of various chemical reactivity descriptors. These descriptors, derived from the electronic structure, provide quantitative measures of a molecule's propensity to participate in chemical reactions. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ²/2η.

These parameters help in understanding the global reactivity of this compound. Furthermore, local reactivity can be assessed using Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack within the molecule. For instance, the presence of the bromine atom and the oxygen heteroatom would create distinct regions of electrophilicity and nucleophilicity.

DFT is also a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. By mapping the potential energy surface of a reaction, the activation energies and reaction enthalpies can be determined, providing a detailed understanding of the reaction's feasibility and kinetics. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic addition to the aromatic ring, DFT calculations can help to identify the most probable reaction pathways and the structures of the transient species involved.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, the heterocyclic ring is not planar and can adopt different conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape can influence its biological activity or its interactions with other molecules. The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic realistic conditions.

Quantum Mechanics (QM) Calculations for Detailed Electronic Properties

For a more in-depth analysis of electronic properties, higher-level quantum mechanics calculations can be employed. While DFT is highly efficient, other ab initio methods can provide more accurate descriptions of certain electronic phenomena.

Time-Dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to understand the molecule's response to light and its photophysical properties. For this compound, these calculations would reveal the nature of the electronic transitions, such as π→π* transitions within the aromatic system.

Hirshfeld Surface Analysis and Void Analysis for Solid-State Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. The analysis generates two-dimensional fingerprint plots that summarize the relative contributions of different types of intermolecular contacts.

For a molecule like this compound, a hypothetical Hirshfeld analysis would be expected to quantify various non-covalent interactions. Based on analyses of other brominated organic compounds, the primary interactions governing the crystal packing would likely include:

Br···H/H···Br contacts: These halogen-hydrogen interactions are significant and play a crucial role in directing the crystal packing of brominated compounds. researchgate.netnih.gov

C···H/H···C contacts: Interactions involving the carbon framework of the molecule.

O···H/H···O contacts: Interactions involving the ether oxygen of the chromane ring, which can act as a hydrogen bond acceptor.

Void analysis complements the Hirshfeld surface analysis by calculating the empty spaces or voids within a crystal structure. This analysis is critical for understanding the stability and packing efficiency of a crystal. The size and shape of these voids can influence properties such as gas sorption and material density. For this compound, this analysis would reveal how efficiently the molecules pack and the volume of unoccupied space in the unit cell.

A summary of anticipated intermolecular contacts for this compound, based on studies of similar molecules, is presented below. researchgate.netnih.gov

| Interaction Type | Expected Contribution | Description |

| H···H | Major | van der Waals forces between hydrogen atoms. |

| Br···H/H···Br | Significant | Dipole-induced dipole and weak hydrogen bonding interactions involving the bromine atom. |

| C···H/H···C | Moderate | van der Waals interactions involving the carbon skeleton. |

| O···H/H···O | Moderate | Potential for weak hydrogen bonding with the ether oxygen. |

Note: The data in this table is hypothetical and based on general principles and findings for structurally related compounds, as specific research on this compound is not available.

Quantitative Structure-Property Relationship (QSPR) Modeling for predicting molecular behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a molecule with its physicochemical properties. nih.gov These models are mathematical equations that can predict the properties of new or untested compounds based solely on their molecular structure, thereby reducing the need for extensive experimental work. nih.gov

A QSPR study involves several key steps:

Data Set Compilation: Gathering a set of molecules with known experimental values for a specific property.

Descriptor Calculation: Calculating a large number of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure (e.g., topological, electronic, geometric).

Model Development: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that links a selection of descriptors to the property of interest.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For this compound, QSPR models could theoretically be developed to predict a range of molecular behaviors and properties, such as boiling point, solubility, or chromatographic retention time. This would require a dataset of related chromane derivatives with experimentally determined properties. The resulting model would identify the key structural features—encoded by the descriptors—that influence the property being studied.

| QSPR Component | Description | Relevance to this compound |

| Dependent Variable | The experimental property to be predicted. | e.g., Boiling point, LogP, Refractive Index. |

| Independent Variables | Calculated molecular descriptors. | e.g., Molecular weight, polarizability, topological indices, quantum-chemical descriptors related to the bromine and oxygen atoms. |

| Regression Model | The mathematical equation linking descriptors to the property. | A predictive equation for estimating properties of other substituted chromanes. |

Note: This table describes the general framework of a QSPR study. No specific QSPR models for this compound have been reported in the scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.